molecular formula C6H13NO2S B13231787 2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione

2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione

Cat. No.: B13231787
M. Wt: 163.24 g/mol
InChI Key: IOHAPEKFHYUGNA-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione is an organic compound that features a thiolane ring with an aminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione typically involves the reaction of thiolane derivatives with aminoethyl compounds under controlled conditions. One common method involves the use of thiolane-1,1-dione as a starting material, which is then reacted with 2-aminoethylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, purification steps such as distillation or crystallization are employed to isolate the compound from any by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand for enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

2-(1,1-dioxothiolan-2-yl)ethanamine

InChI

InChI=1S/C6H13NO2S/c7-4-3-6-2-1-5-10(6,8)9/h6H,1-5,7H2

InChI Key

IOHAPEKFHYUGNA-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)C1)CCN

Origin of Product

United States

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